Styrene

Description

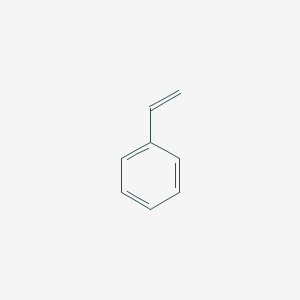

Structure

3D Structure

Properties

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Styrene Monomer: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene (B11656) monomer, an organic compound with the chemical formula C₈H₈, is a colorless, oily liquid that is a critical building block in the production of a wide array of polymers and plastics.[1][2][3] This guide provides an in-depth overview of the chemical properties and structural characteristics of this compound monomer, tailored for a technical audience. It includes a summary of its key quantitative data, detailed methodologies for the experimental determination of these properties, and a visualization of its chemical structure.

Chemical Structure

This compound monomer, also known as vinylbenzene or phenylethene, consists of a vinyl group ( -CH=CH₂) attached to a benzene (B151609) ring (C₆H₅).[1][2][3] This combination of an aromatic ring and a reactive double bond dictates its chemical behavior and its utility as a monomer for polymerization.

Caption: Chemical structure of this compound Monomer.

Physical and Chemical Properties

The physical and chemical properties of this compound monomer are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Table 1: General and Physical Properties of this compound Monomer

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molecular Weight | 104.15 g/mol [2][3] |

| Appearance | Colorless, oily liquid[2][3] |

| Odor | Sweet, aromatic[2][3] |

| Density | 0.909 g/cm³ at 20°C[2][3] |

| Boiling Point | 145 °C[2][3] |

| Melting Point | -30.6 °C[3][4] |

| Solubility in Water | 0.3 g/L at 20 °C[5] |

| Refractive Index (n_D) | 1.5469 at 20 °C[2] |

| Viscosity | 0.762 cP at 20 °C[2] |

Table 2: Health and Safety Properties of this compound Monomer

| Property | Value |

| Flash Point | 31 °C (closed cup)[4][6] |

| Autoignition Temperature | 490 °C[4][6] |

| Explosive Limits in Air | 0.9 - 6.8 % by volume[4][6] |

| Vapor Pressure | 5 mmHg at 20 °C[2][4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies used to determine the key physical and chemical properties of this compound monomer.

Boiling Point: ASTM D1078

The distillation (boiling) range of this compound monomer is determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids (ASTM D1078).[7][8]

-

Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, and a heat source.

-

Procedure:

-

A 100 mL sample of the this compound monomer is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded at various percentages of collected distillate.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is the dry point.

-

The barometric pressure is recorded and the boiling point is corrected to standard pressure.[9]

-

Melting Point: ASTM D1519

The melting range of this compound monomer can be determined using the Standard Test Methods for Rubber Chemicals—Determination of Melting Range (ASTM D1519).[10][11]

-

Apparatus: Capillary tubes, melting point apparatus with a heated block and a thermometer or a differential scanning calorimeter (DSC).[11][12]

-

Procedure (Capillary Tube Method):

-

A small, finely powdered sample of solidified this compound monomer is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.[13]

-

The temperature at which the first signs of melting are observed and the temperature at which the sample is completely liquid are recorded as the melting range.[13]

-

Density: ASTM D4052

The density of this compound monomer is determined using the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052).[14][15][16]

-

Apparatus: Digital density meter with an oscillating U-tube.[17]

-

Procedure:

-

The digital density meter is calibrated using air and a reference standard of known density.

-

A small volume of the this compound monomer sample is injected into the oscillating U-tube of the instrument.[17][18]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.

-

This frequency change is used to calculate the density of the sample at the test temperature.[17]

-

Water Solubility: OECD Guideline 105

The water solubility of this compound monomer is determined following the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[4][19] Two primary methods are described: the column elution method and the flask method. Given this compound's solubility, the flask method is generally more appropriate.

-

Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of this compound monomer is added to a flask containing purified water.

-

The mixture is agitated in a constant temperature bath until saturation is reached.[20]

-

The solution is then allowed to settle, and a sample of the aqueous phase is taken after filtration or centrifugation to remove undissolved droplets.

-

The concentration of this compound in the water is determined using a suitable analytical technique.[20]

-

Vapor Pressure: ASTM D2879

The vapor pressure of this compound monomer is determined using the Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope (ASTM D2879).[21][22][23]

-

Apparatus: Isoteniscope, vacuum pump, manometer, and a constant temperature bath.

-

Procedure:

-

A sample of this compound monomer is placed in the isoteniscope.

-

Dissolved and entrained gases are removed by heating the sample under reduced pressure.[14]

-

The isoteniscope is then placed in a constant temperature bath.

-

The vapor pressure of the sample at a specific temperature is determined by balancing it against a known pressure of an inert gas.[14]

-

Flash Point: ASTM D56 and ASTM D93

The flash point of this compound monomer can be determined using either the Tag Closed Cup Tester (ASTM D56) for liquids with low viscosity or the Pensky-Martens Closed Cup Tester (ASTM D93) for a broader range of petroleum products.[24][25][26]

-

Apparatus: Tag Closed Cup Tester or Pensky-Martens Closed Cup Tester.

-

Procedure (General):

-

A specified volume of the this compound monomer sample is placed in the test cup.[6]

-

The cup is heated at a slow, constant rate.[6]

-

An ignition source is periodically passed over the opening in the cup's lid.[6][27]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[6][27]

-

Autoignition Temperature: ASTM E659

The autoignition temperature of this compound monomer is determined using the Standard Test Method for Autoignition Temperature of Liquid Chemicals (ASTM E659).[1][2][28]

-

Apparatus: A heated, spherical or cylindrical flask, a temperature-controlled furnace, and a means of injecting a small sample.

-

Procedure:

-

The flask is heated to a predetermined temperature in the furnace.

-

A small, measured quantity of this compound monomer is injected into the hot flask.[8]

-

The time delay until ignition is observed is recorded.

-

The test is repeated at different temperatures until the lowest temperature at which autoignition occurs is determined.[8]

-

Refractive Index: ASTM D1218

The refractive index of this compound monomer is measured according to the Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218).[5][10][29]

-

Apparatus: A calibrated refractometer (e.g., Abbe-type).[25]

-

Procedure:

-

The refractometer is calibrated using a reference liquid of known refractive index.

-

A small drop of the this compound monomer sample is placed on the prism of the refractometer.[25]

-

The instrument is adjusted to bring the boundary line into sharp focus.

-

The refractive index is read from the instrument's scale. The reading is corrected to a standard temperature, typically 20°C.[25]

-

Viscosity: ASTM D445

The kinematic viscosity of this compound monomer is determined using the Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (ASTM D445).[3][7]

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

A known volume of the this compound monomer sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.[2]

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.[2][30]

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[2] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[2][7]

-

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 5. store.astm.org [store.astm.org]

- 6. delltech.com [delltech.com]

- 7. store.astm.org [store.astm.org]

- 8. petrolube.com [petrolube.com]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. mt.com [mt.com]

- 13. scribd.com [scribd.com]

- 14. ia600203.us.archive.org [ia600203.us.archive.org]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 - eralytics [eralytics.com]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 18. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 19. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. filab.fr [filab.fr]

- 21. oecd.org [oecd.org]

- 22. store.astm.org [store.astm.org]

- 23. ASTM D2879 - eralytics [eralytics.com]

- 24. store.astm.org [store.astm.org]

- 25. matestlabs.com [matestlabs.com]

- 26. store.astm.org [store.astm.org]

- 27. en.wikipedia.org [en.wikipedia.org]

- 28. store.astm.org [store.astm.org]

- 29. precisionlubrication.com [precisionlubrication.com]

- 30. nazhco.com [nazhco.com]

An In-depth Technical Guide to the Synthesis of Styrene via Ethylbenzene Dehydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of styrene (B11656) through the catalytic dehydrogenation of ethylbenzene (B125841). It covers the fundamental reaction kinetics, catalytic mechanisms, experimental procedures, and process parameters critical for laboratory-scale research and industrial production.

Introduction

This compound is a vital monomer in the production of numerous polymers, including polythis compound, acrylonitrile-butadiene-styrene (ABS), and this compound-butadiene rubber (SBR). The primary industrial route to this compound is the dehydrogenation of ethylbenzene, a process that has been extensively optimized for efficiency and yield.[1][2] This endothermic and reversible reaction is typically carried out at high temperatures in the presence of a catalyst, most commonly potassium-promoted iron oxide.[3][4] The use of superheated steam as a diluent is a key feature of the process, serving to shift the equilibrium towards the products, supply the heat of reaction, and minimize coke formation on the catalyst surface.[2][5]

Reaction Mechanism and Kinetics

The dehydrogenation of ethylbenzene to this compound is a complex process involving several competing reactions. Understanding these pathways is crucial for optimizing catalyst design and reaction conditions to maximize this compound selectivity.

Main and Side Reactions

The principal reaction is the reversible dehydrogenation of ethylbenzene to form this compound and hydrogen:

C₆H₅CH₂CH₃ ⇌ C₆H₅CH=CH₂ + H₂ [2]

This reaction is endothermic, meaning it requires an input of energy to proceed. Consequently, high temperatures favor the forward reaction.[5] However, at elevated temperatures, several side reactions can occur, leading to the formation of byproducts such as benzene (B151609) and toluene, which reduce the overall yield of this compound.[5] These side reactions include:

-

Dealkylation: C₆H₅CH₂CH₃ → C₆H₆ + C₂H₄

-

Hydrodealkylation: C₆H₅CH₂CH₃ + H₂ → C₆H₅CH₃ + CH₄[5]

Coke formation is another significant side reaction that can deactivate the catalyst.[5]

Catalytic Mechanism

The most widely used catalysts for this process are based on iron oxide promoted with potassium.[3][4] The reaction is believed to follow a Langmuir-Hinshelwood mechanism, where both ethylbenzene and this compound adsorb onto the active sites of the catalyst.[5][6] The active phase of the catalyst is thought to be iron(III) oxide (Fe₂O₃), with potassium playing a crucial role in enhancing catalytic activity and stability.[4][7] Some studies suggest that potassium ferrite (B1171679) (KFeO₂ or K₂Fe₂₂O₃₄) may be the active species.[4][7]

The catalytic cycle can be visualized as follows:

-

Adsorption of ethylbenzene onto an active site on the catalyst surface.

-

Surface reaction involving the cleavage of C-H bonds to form adsorbed this compound and hydrogen atoms.

-

Desorption of the this compound product from the catalyst surface.

-

Recombinative desorption of hydrogen atoms as H₂ gas.

Experimental Protocols

This section outlines a typical laboratory-scale procedure for the synthesis of this compound from ethylbenzene.

Catalyst Preparation (Impregnation Method)

A common method for preparing a potassium-promoted iron oxide catalyst is through impregnation.[7]

-

Support Preparation: Begin with a high-surface-area support material such as γ-alumina or silica.

-

Iron Precursor Solution: Prepare a solution of an iron salt, such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), in deionized water.

-

Impregnation: Impregnate the support material with the iron precursor solution. This can be done by incipient wetness impregnation, where the volume of the solution is equal to the pore volume of the support.

-

Drying: Dry the impregnated support in an oven, typically at 100-120°C, to remove the solvent.

-

Potassium Precursor Solution: Prepare a solution of a potassium salt, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), in deionized water.

-

Second Impregnation: Impregnate the iron-containing support with the potassium precursor solution.

-

Final Drying and Calcination: Dry the doubly impregnated material and then calcine at a high temperature (e.g., 500-800°C) in air to decompose the precursors and form the active catalytic phases.[8]

Reactor Setup and Operation

A fixed-bed reactor is commonly used for laboratory-scale studies.[9]

-

Reactor Loading: A known amount of the prepared catalyst is loaded into a tubular reactor, typically made of quartz or stainless steel. The catalyst bed is usually supported by quartz wool.

-

System Assembly: The reactor is placed inside a furnace for temperature control. A thermocouple is positioned in the catalyst bed to monitor the reaction temperature. The reactor is connected to a system of mass flow controllers for precise control of gas and liquid feeds.

-

Catalyst Pre-treatment: Before the reaction, the catalyst is often pre-treated in a flow of inert gas (e.g., nitrogen or argon) at a high temperature to remove any adsorbed water or impurities.

-

Reactant Feed: Liquid ethylbenzene is delivered to a vaporizer by a high-performance liquid chromatography (HPLC) pump. Water is also vaporized and mixed with the ethylbenzene vapor. An inert gas, such as nitrogen, can be used as a carrier gas and internal standard.[9]

-

Reaction: The gaseous mixture of ethylbenzene, steam, and inert gas is passed through the heated catalyst bed. The reaction is typically carried out at atmospheric pressure.[9]

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products (this compound, unreacted ethylbenzene, water, and byproducts) from the gaseous products (hydrogen and light hydrocarbons). The liquid and gas phases are then analyzed.

Product Analysis

Gas chromatography (GC) is the standard method for analyzing the reaction products.[9][10]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used. A capillary column, such as one with a DB-17 stationary phase, is suitable for separating this compound from ethylbenzene and other aromatic byproducts.[11]

-

Sample Preparation: The liquid product mixture is collected and an internal standard (e.g., n-heptane) may be added for quantitative analysis.[12] The gaseous products can be analyzed directly using a gas sampling valve.

-

Chromatographic Conditions: The oven temperature is programmed to achieve good separation of the components. Typical injector and detector temperatures are 200°C and 300°C, respectively.[10][11]

-

Quantification: The concentration of each component is determined by comparing its peak area to that of the internal standard, using pre-determined response factors. The purity of this compound is often calculated by subtracting the sum of all impurities from 100%.[12]

Quantitative Data and Performance Metrics

The performance of the ethylbenzene dehydrogenation process is evaluated based on several key metrics, which are highly dependent on the reaction conditions and catalyst formulation.

Key Performance Indicators

-

Ethylbenzene Conversion (%): The percentage of ethylbenzene that has reacted.

-

This compound Selectivity (%): The percentage of the reacted ethylbenzene that is converted to this compound.

-

This compound Yield (%): The overall percentage of the initial ethylbenzene that is converted to this compound (Yield = Conversion × Selectivity).

Tabulated Data

The following tables summarize quantitative data from various studies on ethylbenzene dehydrogenation.

Table 1: Effect of Temperature on Catalyst Performance

| Catalyst | Temperature (°C) | EB Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| K-promoted Fe catalyst | 600 | 60.0 | ~95 | ~57 | [9] |

| K-promoted Fe catalyst | 620 | 71.6 | ~93 | ~66.6 | [9] |

| K-promoted Fe catalyst | 640 | 79.1 | ~90 | ~71.2 | [9] |

| CrOₓ/Al₂O₃ | 600 | 97 | 15 | 14.6 | [1] |

| 10%K/CeO₂ (ODH) | 500 | 90.8 | 97.5 | 88.5 | [13] |

Table 2: Typical Industrial Process Conditions

| Parameter | Value | Reference |

| Reactor Type | Adiabatic Fixed-Bed | [2] |

| Temperature | 580 - 640 °C | |

| Pressure | Near Atmospheric to Vacuum | [2] |

| Steam-to-Ethylbenzene Molar Ratio | 5:1 to 12:1 | [5] |

| Single-Pass Conversion | 50 - 70% | [2] |

| This compound Yield | 88 - 95% | [2] |

Conclusion

The synthesis of this compound via the catalytic dehydrogenation of ethylbenzene is a mature and highly optimized industrial process. For researchers and scientists, understanding the interplay between catalyst formulation, reaction kinetics, and process parameters is essential for developing next-generation catalysts with improved activity, selectivity, and stability. This guide provides a foundational understanding of the key technical aspects of this important chemical transformation, from fundamental reaction mechanisms to practical experimental protocols and quantitative performance data. Further research in this area continues to focus on developing more energy-efficient processes, such as oxidative dehydrogenation, and catalysts that can operate at lower temperatures and with higher resistance to deactivation.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. michiganfoam.com [michiganfoam.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. patents.justia.com [patents.justia.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 12. kelid1.ir [kelid1.ir]

- 13. researchgate.net [researchgate.net]

The Unraveling of a Polymer Chain: A Technical Guide to the Free-Radical Polymerization of Styrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the core mechanism of free-radical polymerization of styrene (B11656), a fundamental process in polymer chemistry with wide-ranging applications. This document details the kinetics, thermodynamics, and experimental methodologies essential for understanding and controlling the synthesis of polythis compound.

The Core Mechanism: A Three-Act Play

The free-radical polymerization of this compound unfolds in three distinct, sequential stages: initiation, propagation, and termination. This chain reaction mechanism is responsible for the transformation of monomeric this compound into long-chain polythis compound.

Act I: Initiation - The Spark of Reaction

Initiation is the genesis of the polymer chain, where a reactive species, a free radical, is generated. This is typically achieved through the homolytic cleavage of an initiator molecule, induced by heat or light. Common initiators for this compound polymerization include benzoyl peroxide (BPO) and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[1]

The process begins with the decomposition of the initiator (I) to form two primary radicals (R•). These highly reactive radicals then attack the vinyl group of a this compound monomer (M), creating a new, larger radical, which is a monomer radical (M•).[1][2] This sets the stage for the growth of the polymer chain.

Act II: Propagation - The Growing Chain

The propagation phase is characterized by the rapid and sequential addition of this compound monomers to the growing polymer radical.[1][3] The radical end of the growing chain attacks the double bond of a new this compound monomer, incorporating it into the chain and regenerating the radical at the new chain end. This process repeats thousands of times, leading to the formation of a long polymer chain.[2][4] The rate of propagation is a critical factor in determining the overall polymerization rate and the final molecular weight of the polythis compound.

Act III: Termination - The Final Act

The growth of a polymer chain is ultimately halted through a termination reaction. This occurs when two growing polymer radicals react with each other, annihilating their radical nature. Termination in free-radical polymerization of this compound can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer chains join together to form a single, longer polymer chain.[1]

-

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

The mode of termination significantly influences the molecular weight distribution of the final polymer.

Quantitative Insights: A Tabular Summary of Kinetic Data

The kinetics of this compound polymerization are governed by the rate constants of the elementary reactions. The following tables summarize key quantitative data for the free-radical polymerization of this compound under various conditions.

| Parameter | Symbol | Value | Temperature (°C) | Initiator | Reference |

| Propagation Rate Constant | k_p | 3.63 x 10^7 * e^(-31500/RT) L mol⁻¹ s⁻¹ | 15-25 | Photosensitized | [5] |

| Termination Rate Constant | k_t | 2.55 x 10^10 * e^(-14200/RT) L mol⁻¹ s⁻¹ | 15-25 | Photosensitized | [5] |

| Activation Energy of Propagation | E_ap | 27.48 ± 0.06 kJ mol⁻¹ | - | Benzoyl Peroxide | [3] |

| Activation Energy of Termination | E_at | 2.08 ± 0.05 kJ mol⁻¹ | - | Benzoyl Peroxide | [3] |

| Overall Activation Energy | E_a | 40.59 ± 1.11 kJ mol⁻¹ | - | Benzoyl Peroxide | [3] |

Table 1: Rate Constants and Activation Energies for Free-Radical Polymerization of this compound.

| Initiator | Symbol | Efficiency (f) | Temperature (°C) | Reference |

| Benzoyl Peroxide | BPO | ~0.5-0.8 | 60-90 | [3] |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | ~0.5-0.7 | 60-80 | |

| 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane | DMDEHPH | 0.55 ± 0.03 | 55-80 | [6] |

Table 2: Initiator Efficiencies in this compound Polymerization.

| Chain Transfer Agent | Symbol | Chain Transfer Constant (C_s) | Temperature (°C) | Reference |

| This compound (Monomer) | C_M | 0.59 x 10⁻⁴ | 60 | [6] |

| This compound (Monomer) | C_M | 0.75 x 10⁻⁴ | 70 | [6] |

| 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane | C_I | 0.037 | 60 | [6] |